Product packaging for Cytidine 5'-(dihydrogen phosphate)(Cat. No.:CAS No. 1032-65-1)

Cytidine 5'-(dihydrogen phosphate)

Katalognummer: B127938
CAS-Nummer: 1032-65-1
Molekulargewicht: 307.20 g/mol
InChI-Schlüssel: NCMVOABPESMRCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Biochemical Identity and Fundamental Significance in Nucleic Acid Biochemistry

2'-Deoxycytidine-5'-monophosphoric acid, commonly abbreviated as dCMP, is a deoxynucleotide. wikipedia.orgncats.io Its molecular structure consists of three key components: the pyrimidine (B1678525) base cytosine, a deoxyribose sugar molecule, and a single phosphate (B84403) group attached to the 5' carbon of the sugar. nih.govmsu.edu As a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate, dCMP is one of the four essential monomers that constitute the polymeric structure of DNA. wikipedia.orgnih.govhmdb.ca

The fundamental significance of dCMP lies in its role as a direct building block for DNA. chemimpex.commedchemexpress.com It is crucial for the processes of DNA replication and repair, providing one of the four necessary units for synthesizing new DNA strands. chemimpex.com Within the DNA double helix, deoxycytidine monophosphate forms a specific base pair with deoxyguanosine monophosphate (dGMP). wikipedia.orgncats.io This precise pairing is fundamental to the genetic integrity and stable structure of DNA. The molecule is an endogenous metabolite found in virtually all living organisms, from bacteria to humans. nih.govhmdb.caselleckchem.com

Biochemical Properties of 2'-Deoxycytidine-5'-monophosphoric Acid
PropertyDataReference
SynonymsdCMP, Deoxycytidylic acid, 5'-dCMP wikipedia.orgnih.govchemimpex.com
Molecular FormulaC9H14N3O7P nih.govchemimpex.combroadpharm.com
Molecular Weight307.20 g/mol nih.govchemimpex.combroadpharm.com
CAS Number1032-65-1 chemimpex.combroadpharm.com
ClassificationPyrimidine 2'-deoxyribonucleoside 5'-monophosphate nih.govhmdb.cadrugbank.com
AppearanceWhite powder chemimpex.com

Foundational Role in Deoxynucleotide Metabolism

2'-Deoxycytidine-5'-monophosphoric acid holds a pivotal position as an intermediate in the metabolic pathways responsible for synthesizing deoxynucleotides. broadpharm.comontosight.ai These pathways are essential for maintaining a balanced supply of precursors for DNA synthesis. ontosight.ai The metabolism of dCMP involves a series of enzyme-catalyzed reactions that control the cellular pools of pyrimidine deoxynucleotides. ontosight.ainih.gov

One of the primary routes for dCMP synthesis involves the phosphorylation of deoxycytidine by the enzyme deoxycytidine kinase. ontosight.aiashpublications.org Alternatively, dCMP can be formed from the dephosphorylation of 2'-deoxycytidine-5'-diphosphate (dCDP). columbia.eduyoutube.com Once formed, dCMP can be further phosphorylated by UMP/CMP kinase to generate dCDP, which is then converted to 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP), a direct precursor for DNA synthesis. hmdb.camedchemexpress.comsigmaaldrich.comsigmaaldrich.com

A critical metabolic fate of dCMP is its conversion to deoxyuridine monophosphate (dUMP) through deamination, a reaction catalyzed by the enzyme dCMP deaminase. ontosight.aicolumbia.edu This conversion is a key step because dUMP is the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), another essential component of DNA. ontosight.aicolumbia.edu The regulation of dCMP deaminase is a crucial control point in deoxynucleotide metabolism; the enzyme is allosterically activated by dCTP and feedback-inhibited by deoxythymidine triphosphate (dTTP), ensuring a balanced supply of pyrimidine nucleotides for DNA replication. columbia.edu Disruptions in dCMP metabolism can lead to imbalances in the deoxynucleotide pools, which are linked to genetic instability and various disease states. ontosight.ai

Key Enzymes in dCMP Metabolism
EnzymeFunctionReference
Deoxycytidine kinase (dCK)Phosphorylates deoxycytidine to form dCMP. ontosight.aiashpublications.org
UMP/CMP kinasePhosphorylates dCMP to form dCDP. hmdb.camedchemexpress.comsigmaaldrich.com
dCMP deaminaseConverts dCMP to dUMP. ontosight.aicolumbia.edu
Thymidylate synthaseMethylates dUMP to form dTMP. ontosight.aicolumbia.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N3O7P B127938 Cytidine 5'-(dihydrogen phosphate) CAS No. 1032-65-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMVOABPESMRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862516
Record name 4-Amino-1-(2-deoxy-5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032-65-1
Record name Cytidine 5'-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis and Metabolic Pathways of 2 Deoxycytidine 5 Monophosphoric Acid

De Novo Synthesis Pathways Preceding dCMP Formation

The de novo synthesis of pyrimidine (B1678525) deoxyribonucleotides, including dCMP, is a multi-step process that begins with the synthesis of the pyrimidine ring from simple precursors. This is followed by the conversion of ribonucleotides to deoxyribonucleotides.

Pyrimidine Biosynthesis Precursors

The initial phase of de novo pyrimidine synthesis involves the construction of the pyrimidine ring. Unlike purine (B94841) synthesis where the ring is built upon a ribose-5-phosphate (B1218738) scaffold, the pyrimidine ring is synthesized first and then attached to a phosphoribosyl pyrophosphate (PRPP) molecule. libretexts.org The precursors for the pyrimidine ring are bicarbonate, glutamine, and aspartic acid. libretexts.orgyoutube.com

The process begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from bicarbonate and the amine group of glutamine, a reaction catalyzed by carbamoyl phosphate synthetase II in the cytosol. libretexts.orgyoutube.com Aspartate transcarbamoylase then catalyzes the condensation of carbamoyl phosphate with aspartic acid to form carbamoyl aspartate. libretexts.org Subsequent enzymatic reactions lead to the formation of the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). libretexts.orgyoutube.com UMP is then phosphorylated to uridine diphosphate (B83284) (UDP) and subsequently to uridine triphosphate (UTP). libretexts.org Finally, CTP synthetase catalyzes the amination of UTP, using glutamine as the amino donor, to produce cytidine (B196190) triphosphate (CTP). libretexts.orgnih.gov

Precursor MoleculeAtom(s) Contributed to Pyrimidine Ring
Bicarbonate (from CO2)C2
GlutamineN3
Aspartic AcidN1, C4, C5, C6

Ribonucleotide Reduction to Deoxyribonucleotides

The conversion of ribonucleotides to their corresponding deoxyribonucleotides is a critical step in providing the building blocks for DNA synthesis. nih.govresearchgate.net This reduction is catalyzed by the enzyme ribonucleotide reductase (RNR). nih.govwikipedia.org RNR is a highly regulated enzyme that acts on ribonucleoside diphosphates (NDPs) or triphosphates (NTPs), depending on the class of the enzyme, to remove the 2'-hydroxyl group from the ribose sugar. nih.govwikipedia.org

The reaction catalyzed by RNR is a complex radical-based mechanism. ontosight.ainih.gov In the case of cytidine nucleotides, cytidine diphosphate (CDP) is reduced by RNR to form 2'-deoxycytidine (B1670253) diphosphate (dCDP). This reaction requires a source of reducing equivalents, typically provided by the proteins thioredoxin or glutaredoxin. wikipedia.org Subsequently, dCDP can be dephosphorylated to dCMP, although the primary route to dCMP in the de novo pathway involves the phosphorylation of deoxycytidine. The activity of RNR is tightly controlled through allosteric regulation to maintain a balanced supply of all four deoxyribonucleotides for DNA synthesis. nih.govnih.gov

Salvage Pathway Integration into dCMP Synthesis

The salvage pathway provides an alternative route for the synthesis of nucleotides by recycling pre-existing bases and nucleosides from the degradation of DNA and RNA. wikipedia.org This pathway is particularly important in certain tissues that have a limited capacity for de novo synthesis. wikipedia.org

Deoxycytidine Kinase-Mediated Phosphorylation of Deoxycytidine

The key enzyme in the salvage of deoxycytidine is deoxycytidine kinase (dCK). wikipedia.orgpnas.org This enzyme catalyzes the phosphorylation of deoxycytidine (dC) to form 2'-deoxycytidine-5'-monophosphoric acid (dCMP). wikipedia.org The phosphate donor in this reaction is typically ATP. wikipedia.org

dCK has a broad substrate specificity and can also phosphorylate other deoxyribonucleosides, such as deoxyadenosine (B7792050) and deoxyguanosine. wikipedia.org The activity of dCK is a rate-limiting step in the salvage pathway and is subject to regulation. pnas.org This pathway is crucial for providing dNTPs in certain cell types, such as lymphocytes. pnas.org

EnzymeSubstrateProductFunction
Deoxycytidine Kinase (dCK)Deoxycytidine (dC)2'-Deoxycytidine-5'-monophosphoric acid (dCMP)Phosphorylation of deoxycytidine in the salvage pathway

Other Kinases Involved in dCMP Formation

While deoxycytidine kinase is the primary enzyme responsible for the phosphorylation of deoxycytidine, other kinases can also contribute to the formation of dCMP and its subsequent phosphorylation. Uridine-cytidine kinase can phosphorylate cytidine and deoxycytidine to their respective monophosphates. wikipedia.org Once dCMP is formed, it can be further phosphorylated to deoxycytidine diphosphate (dCDP) by cytidylate kinase (CMPK). ontosight.ainih.gov Subsequently, nucleoside diphosphate kinase catalyzes the phosphorylation of dCDP to deoxycytidine triphosphate (dCTP), the form that is directly incorporated into DNA. wikipedia.orgontosight.ai

Interconversion Pathways Involving dCMP

Once synthesized, dCMP can be channeled into different metabolic fates. A significant pathway is its conversion to other deoxyribonucleotides. The enzyme dCMP deaminase catalyzes the deamination of dCMP to form deoxyuridine monophosphate (dUMP). ontosight.ai This reaction is a crucial step in the synthesis of deoxythymidine monophosphate (dTMP), another essential component of DNA. ontosight.ai Thymidylate synthase then methylates dUMP to form dTMP. ontosight.ai This interconversion highlights the central role of dCMP in maintaining the balanced pool of pyrimidine deoxyribonucleotides required for DNA replication and repair.

Degradation and Catabolic Pathways of dCMP

The catabolism of dCMP involves its breakdown into simpler molecules. The initial step in the degradation of deoxycytidine, the nucleoside component of dCMP, is often the cleavage of the N-glycosidic bond. This reaction, catalyzed by nucleoside phosphorylases or nucleoside hydrolases, separates the cytosine base from the deoxyribose sugar. ontosight.ai

The resulting cytosine can then be further metabolized. The enzyme cytosine deaminase converts cytosine to uracil (B121893). ontosight.ai Uracil is then catabolized through the pyrimidine catabolic pathway, a key enzyme of which is dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts uracil into 5,6-dihydrouracil. ontosight.ai In some metabolic pathways, dihydrouracil (B119008) is the irreversible end product of deoxycytidine catabolism. nih.gov The deoxyribose component can be converted to deoxyribose-1-phosphate and utilized in other cellular processes. ontosight.ai

Enzymology of 2 Deoxycytidine 5 Monophosphoric Acid Interacting Enzymes

Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, which recycles preformed nucleosides from DNA degradation to synthesize deoxyribonucleotide triphosphates (dNTPs). wikipedia.org Its primary physiological role is the phosphorylation of deoxyribonucleosides, converting them into their monophosphate forms. nih.gov This reaction is often the rate-limiting step in the salvage pathway. nih.gov

Human deoxycytidine kinase exhibits broad substrate specificity. It efficiently catalyzes the phosphorylation of the pyrimidine (B1678525) deoxycytidine (dC) and the purines deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). nih.govsigmaaldrich.com This promiscuity extends to numerous nucleoside analogs, making dCK a critical enzyme for the activation of many antiviral and anticancer chemotherapeutic agents. nih.govnih.govuniprot.org However, dCK shows very poor activity towards thymidine (B127349) (dT) and deoxyuridine (dU). nih.govproteopedia.org The enzyme can utilize either ATP or UTP as a phosphoryl group donor. wikipedia.orgsigmaaldrich.com

The kinetic parameters of wild-type human dCK for its natural substrates highlight its efficiency in phosphorylating dC, dA, and dG.

Table 1: Kinetic Parameters of Wild-Type Human dCK for Natural Substrates
SubstrateKM (µM)kobs (s-1)kobs/KM (M-1s-1)
dC1.1 ± 0.14.53 ± 0.084,100,000
dA104 ± 193.35 ± 0.2032,000
dG155 ± 103.26 ± 0.0721,000

Data adapted from a study performing experiments at 30 °C. nih.gov

The catalytic activity of dCK is regulated by conformational changes. The enzyme exists in an "open" conformation, which is inactive but allows for the binding and release of nucleosides, and a "closed" active conformation that facilitates the transfer of the phosphoryl group. wikipedia.org This transition is influenced by post-translational modification, such as the phosphorylation of the Serine 74 residue, which favors the open, inactive state. wikipedia.org

The active site of dCK contains several key amino acid residues that determine its substrate specificity. nih.gov

Glu53 : Acts as a general base in the phosphoryl transfer reaction. nih.gov

Arg104 and Glu53 : These residues are responsible for the steric exclusion of the 5-methyl group of the thymine (B56734) base, which explains the enzyme's very poor thymidine kinase activity. nih.gov

Asp133 : This residue is critical for discriminating against the thymine base. It forms an attractive interaction with the 4-amino group of deoxycytidine, but a repulsive interaction with the carbonyl group at the 4-position of thymine. nih.gov

Arg128 : This residue, along with Glu53, participates in hydrogen-bonding interactions with the substrate's 5'-hydroxyl group. nih.gov

Together, these residues create a binding pocket that accommodates dC, dA, and dG while actively discriminating against dT. nih.govnih.gov

Deoxycytidine Monophosphate Kinase (dCMPK/UMP-CMP Kinase)

Deoxycytidine Monophosphate Kinase, also known as UMP-CMP Kinase, is a pyrimidine nucleoside monophosphate kinase. It plays a vital role in the synthesis of pyrimidine nucleotides required for cellular nucleic acid production by catalyzing the phosphorylation of dCMP, CMP, and UMP to their corresponding diphosphate (B83284) forms. nih.gov

The primary function of dCMPK is to phosphorylate dCMP to 2'-deoxycytidine-5'-diphosphate (dCDP). This reaction is a critical step in the pathway leading to the formation of dCTP, one of the four essential precursors for DNA synthesis. The enzyme uses nucleoside triphosphates as phosphate (B84403) donors, with ATP and dATP being the most effective. nih.gov

Beyond its natural substrates, dCMPK is capable of phosphorylating the monophosphate forms of several deoxycytidine analogs that are used as anticancer and antiviral drugs. nih.govresearchgate.net The enzyme's activity can be influenced by reducing agents, suggesting that its function may be regulated by the cellular redox potential in vivo. nih.gov

Kinetic studies of human UMP/CMP kinase reveal a clear substrate preference. UMP and CMP are significantly better substrates for the enzyme than dCMP. nih.govresearchgate.net This indicates that while dCMP is a physiological substrate, the enzyme's primary roles may be more closely tied to the metabolism of UMP and CMP.

The relative phosphorylation efficiency for various substrates demonstrates this preference. nih.gov

Table 2: Relative Phosphorylation Efficiency by Human UMP/CMP Kinase
SubstrateRelative Efficiency (Vmax/Km)
arabinofuranosyl-CMP> dCMP
dCMP1.0
β-L-2',3'-dideoxy-3'-thia-CMP< dCMP
Gemcitabine (B846) monophosphate< dCMP

Data derived from a study on human UMP/CMP kinase. nih.gov

Furthermore, the enzyme's activity is differentially regulated by ATP and magnesium. Free magnesium enhances the phosphorylation of dCMP but inhibits the phosphorylation of CMP. Conversely, excess free ATP inhibits the phosphorylation of dCMP but not CMP. researchgate.net This complex regulation suggests a mechanism for controlling the flow of metabolites through pyrimidine synthesis pathways based on cellular energy status and ion concentration. researchgate.net

Deoxycytidine Monophosphate Deaminase (dCD)

Deoxycytidine Monophosphate Deaminase (dCD), also referred to as dCMP deaminase, is a key enzyme that channels dCMP into the pathway for thymidine nucleotide synthesis. wikipedia.orgoup.com In most eukaryotes and many bacteria, this enzyme catalyzes the hydrolytic deamination of dCMP to form 2'-deoxyuridine-5'-monophosphate (dUMP). nih.govnih.gov

This reaction is of fundamental importance because it provides the primary source of dUMP, which is the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. oup.com As dTMP is subsequently phosphorylated to dTTP, dCD activity is crucial for producing one of the essential building blocks of DNA. oup.comnih.gov

The activity of dCMP deaminase is allosterically regulated. It is activated by deoxycytidine-5'-triphosphate (dCTP) and inhibited by deoxythymidine-5'-triphosphate (B1670264) (dTTP). nih.gov This feedback mechanism allows the cell to maintain a balanced ratio of pyrimidine deoxyribonucleotides, preventing an overproduction of dTTP and a depletion of the dCTP pool, which is essential for genomic stability.

Deoxycytidylate Hydroxymethylase (dCH)

Deoxycytidylate hydroxymethylase (dCH), also known as dCMP hydroxymethylase, is an enzyme that catalyzes the transfer of a hydroxymethyl group to the 5-position of the cytosine base in dCMP. wikipedia.org This reaction produces 5-hydroxymethyldeoxycytidylate (5-hmC-dCMP). wikipedia.org This enzyme is particularly important in certain bacteriophages, such as T4, where the resulting modified base protects the viral DNA from degradation by host restriction enzymes. ebi.ac.uk

The catalytic mechanism of dCH involves a multi-step process that results in the addition of a hydroxymethyl group to the C5 position of the pyrimidine ring of dCMP. ebi.ac.uk The reaction begins with a nucleophilic attack by a conserved cysteine residue (Cys148 in T4 phage dCH) on the C6 position of the cytosine ring. ebi.ac.ukdocumentsdelivered.com This forms a covalent intermediate between the enzyme and the substrate.

This initial step activates the C5 position of the cytosine, making it susceptible to electrophilic attack by the one-carbon donor, N⁵,N¹⁰-methylenetetrahydrofolate. ebi.ac.uk The methylene (B1212753) group is transferred from the cofactor to the C5 of the dCMP, forming a second covalent intermediate that bridges the nucleotide and the cofactor. ebi.ac.uk Evidence suggests the formation of an exocyclic methylene intermediate at the C5 position of the nucleotide, which is covalently linked to the enzyme. nih.gov The final step of the reaction is the hydration of this methylene intermediate by a water molecule to form the 5-hydroxymethyl group. nih.govnih.gov The enzyme is then released, and the product, 5-hydroxymethyldeoxycytidylate, is formed. ebi.ac.uk

The hydroxymethylation of dCMP by dCH is critically dependent on the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (also referred to as 5,10-methylenetetrahydrofolate or CH₂THF). wikipedia.orgebi.ac.uk This folate derivative serves as the one-carbon donor, providing the methylene group that is ultimately hydroxylated and attached to the dCMP molecule. wikipedia.org

During the catalytic cycle, N⁵,N¹⁰-methylenetetrahydrofolate transfers its methylene group to the C5 of dCMP. ebi.ac.uk In this process, the cofactor is converted to tetrahydrofolate (THF). wikipedia.org Unlike the reaction catalyzed by thymidylate synthase, which also uses N⁵,N¹⁰-methylenetetrahydrofolate but produces dihydrofolate, the dCH reaction yields tetrahydrofolate. embopress.org The binding of the folate cofactor is crucial, and its proper positioning in the active site is necessary for the efficient transfer of the methylene group. embopress.org

The catalytic activity of dCH relies on several key amino acid residues within its active site. Site-directed mutagenesis studies on bacteriophage T4 dCH have elucidated the roles of specific residues. Cysteine-148 (Cys148) acts as the crucial nucleophile that attacks the cytosine ring of dCMP to initiate the reaction. ebi.ac.ukdocumentsdelivered.com Mutation of this residue to aspartate, glycine, or serine results in a dramatic loss of enzyme activity, confirming its essential nucleophilic role. documentsdelivered.com

Aspartate-179 (Asp179) is another critical residue, proposed to stabilize the covalent catalytic intermediates by protonating the N3 of the pyrimidine-enzyme adduct. documentsdelivered.com This residue is also involved in proton abstraction and donation during the reaction. ebi.ac.uk

Furthermore, chemical modification studies have demonstrated the essential role of a thiol group (sulfhydryl group) for catalysis. nih.gov Inactivation of the enzyme with thiol-modifying reagents like N-ethylmaleimide (NEM) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) leads to a complete loss of activity. nih.gov The substrate, dCMP, can protect the enzyme from this inactivation, suggesting the thiol group is located within or near the active site. nih.gov Kinetic analyses indicate that the modification of one thiol group per dimeric enzyme is sufficient for complete inactivation, highlighting the critical functional importance of this specific cysteine residue. nih.gov

Table 2: Key Catalytic Residues in T4 dCMP Hydroxymethylase

ResidueFunctionReference
Cys148Acts as a nucleophile, attacking the C6 of the cytosine ring to form a covalent intermediate. ebi.ac.ukdocumentsdelivered.com
Asp179Functions as a proton donor and acceptor, stabilizing catalytic intermediates. ebi.ac.ukdocumentsdelivered.com
Glu60Promotes the formation of an imminium ion from the CH₂THF cofactor. ebi.ac.uk

Other Enzymes Interacting with dCMP (e.g., Nucleotidases, Phosphatases, AMP Phosphorylase)

This section delves into the enzymology of several other key enzymes that recognize dCMP as a substrate, detailing their functions and kinetic properties.

Nucleotidases

Nucleotidases are a class of hydrolase enzymes responsible for the dephosphorylation of nucleotides, converting them into their corresponding nucleosides. This process is essential for the regulation of intracellular and extracellular nucleotide pools and for the salvage pathways of nucleoside metabolism. Several types of nucleotidases exhibit activity towards dCMP.

Ecto-5'-Nucleotidase (CD73): This cell-surface enzyme is a key player in purinergic signaling, primarily known for its role in converting extracellular AMP to adenosine. However, human ecto-5'-nucleotidase (CD73) demonstrates broad substrate specificity and can hydrolyze other 5'-nucleoside monophosphates. Kinetic analyses have shown that while AMP is the preferred substrate, CD73 can also process other nucleotides. Ribonucleotide substrates are generally favored over their deoxyribonucleotide counterparts.

Cytosolic 5'-Nucleotidases:

Human Placental Cytoplasmic 5'-Nucleotidase: This enzyme exhibits broad substrate specificity, with the capacity to hydrolyze various purine (B94841) and pyrimidine nucleotides. Studies have determined the relative maximal velocities (Vmax) for several substrates, indicating that while CMP is the most favored substrate, dCMP is also hydrolyzed, albeit at a lower rate than AMP. nih.govresearchgate.net The activity of this enzyme is dependent on magnesium ions. nih.govresearchgate.net

Cytosolic 5'-Nucleotidase II (cN-II): This intracellular enzyme is characterized by its preference for 6-hydroxypurine nucleotides like inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). researchgate.net However, it is also active on other nucleotides, including AMP and UMP. While its primary role is in purine metabolism, its ability to interact with other nucleotides highlights the interconnectedness of nucleotide metabolic pathways.

Phosphatases

Phosphatases are a broad group of enzymes that remove a phosphate group from their substrates. Due to their general role in dephosphorylation, many phosphatases can act on a wide array of phosphorylated molecules, including nucleotides like dCMP.

Acid Phosphatases: These enzymes function optimally under acidic pH conditions and exhibit broad substrate specificity. For instance, wheat germ acid phosphatase is known to act on various phosphate esters.

Alkaline Phosphatases: Operating at an alkaline pH, these enzymes are also known for their broad specificity. Alkaline phosphatases from sources like Escherichia coli can hydrolyze a variety of phosphate monoesters.

While both acid and alkaline phosphatases can theoretically hydrolyze dCMP due to their broad specificity, detailed kinetic studies focusing specifically on dCMP as a substrate are not as extensively documented as for more specific nucleotidases.

AMP Phosphorylase

A notable and unique interaction involves an archaeal AMP phosphorylase from Thermococcus kodakarensis. This enzyme catalyzes the phosphorolysis of AMP, a reaction distinct from the hydrolytic activity of nucleotidases and phosphatases. Importantly, this enzyme also displays activity towards other nucleoside monophosphates.

Archaeal AMP Phosphorylase (Thermococcus kodakarensis): This enzyme has been shown to exhibit phosphorylase activity not only toward its primary substrate, AMP, but also toward CMP, UMP, and dCMP. uniprot.org This broad substrate recognition suggests a role for this enzyme in a more general nucleoside monophosphate metabolic pathway within this archaeon. nih.gov

The following tables summarize the available data on the interaction of these enzymes with dCMP and other relevant substrates.

Table 1: Substrate Specificity of Human Placental Cytoplasmic 5'-Nucleotidase

SubstrateRelative Vmax
CMP> UMP
UMP> dUMP
dUMP> GMP
GMP> AMP
AMP> dCMP
dCMP> IMP
Data presented in descending order of relative maximal velocity. nih.govresearchgate.net

Table 2: Substrate Specificity of Archaeal AMP Phosphorylase from Thermococcus kodakarensis

SubstrateActivity
AMPPrimary Substrate
CMPActive
UMPActive
dCMPActive
This enzyme exhibits phosphorylase activity towards the listed substrates. uniprot.org

Regulation of 2 Deoxycytidine 5 Monophosphoric Acid Metabolism

Allosteric Control Mechanisms

Allosteric regulation provides a rapid and sensitive means of adjusting metabolic flux in response to fluctuating cellular needs. Key enzymes in the dCMP metabolic pathway are modulated by the binding of effector molecules at sites distinct from the active site, leading to conformational changes that either activate or inhibit enzyme activity.

Deoxycytidylate deaminase (dCMP deaminase) is a critical regulatory enzyme that catalyzes the conversion of dCMP to deoxyuridine monophosphate (dUMP), a direct precursor for thymidine (B127349) nucleotide synthesis. The activity of dCMP deaminase is allosterically regulated by deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP). dCTP acts as a potent allosteric activator, signaling the availability of cytidine (B196190) nucleotides and promoting the synthesis of dUMP. Conversely, dTTP, the end product of the pathway, functions as a feedback inhibitor, preventing the overproduction of thymidine nucleotides.

Structural and kinetic studies have revealed that both dCTP and dTTP bind to the same allosteric site on the enzyme. The inhibitory effect of dTTP is thought to be conferred by its potentially higher affinity for this regulatory site compared to dCTP. This competitive binding allows the cell to finely tune the ratio of dCTP to dTTP, a critical factor for maintaining genomic stability. An excess of dTTP will displace dCTP from the allosteric site, thereby inhibiting the enzyme and reducing the flux towards thymidine synthesis.

Allosteric Regulation of dCMP Deaminase

Effector MoleculeEffect on dCMP Deaminase ActivityMechanism of Action
Deoxycytidine Triphosphate (dCTP)ActivationBinds to the allosteric site, promoting a catalytically active conformation.
Deoxythymidine Triphosphate (dTTP)InhibitionBinds to the same allosteric site as dCTP, inducing an inactive conformation and preventing dUMP synthesis.

The phosphorylation of dCMP to its diphosphate (B83284) and triphosphate forms is another key regulatory point. Human UMP/CMP kinase is responsible for the phosphorylation of CMP, UMP, and dCMP. The activity of this kinase is differentially regulated by the concentrations of ATP and magnesium ions.

Research has shown that free magnesium ions enhance the phosphorylation of dCMP (dCMPK activity) while inhibiting the phosphorylation of CMP (CMPK activity). In contrast, free ATP or an excess of ATP relative to magnesium inhibits the dCMPK reaction but does not affect the CMPK reaction. This differential regulation suggests that the active sites for dCMP and CMP phosphorylation are not identical and allows for independent control over the production of deoxycytidine and cytidine diphosphates, depending on the energetic state of the cell and the availability of magnesium.

Ribonucleotide reductase (RNR) is a central enzyme in de novo DNA synthesis, catalyzing the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. The activity of RNR is tightly controlled by a complex allosteric mechanism to ensure a balanced supply of all four dNTPs.

Furthermore, the substrate specificity of RNR is modulated by the binding of dNTPs (dATP, dTTP, and dGTP) to a separate substrate-specificity site. This ensures that the enzyme produces the four dNTPs in appropriate proportions. For instance, the binding of dTTP can stimulate the reduction of GDP to dGDP, while the binding of dGTP can promote the reduction of ADP to dADP. This intricate allosteric control of RNR is crucial for maintaining the homeostasis of dNTP pools, which is essential for high-fidelity DNA replication.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Allosteric SiteEffector MoleculeEffect on RNR
Activity-Regulating SiteATPActivation of overall enzyme activity.
dATPInhibition of overall enzyme activity.
Substrate-Specificity SitedATPPromotes reduction of CDP and UDP.
dTTPPromotes reduction of GDP.
dGTPPromotes reduction of ADP.

Substrate Cycling and Nucleotide Pool Size Homeostasis

Substrate cycling, also known as futile cycling, occurs when two opposing metabolic pathways run simultaneously, resulting in the net consumption of ATP. While seemingly wasteful, these cycles can provide a highly sensitive mechanism for metabolic regulation. In the context of nucleotide metabolism, substrate cycles involving the phosphorylation of deoxyribonucleosides and the dephosphorylation of deoxyribonucleoside monophosphates can contribute to the fine-tuning of dNTP pool sizes.

For instance, a cycle can be established between the phosphorylation of deoxycytidine to dCMP by a kinase and the dephosphorylation of dCMP back to deoxycytidine by a 5'-nucleotidase. The continuous operation of this cycle allows for a rapid response to changes in the demand for dCMP. A small change in the activity of either the kinase or the nucleotidase can lead to a large net change in the flux towards dCDP and dCTP synthesis. This mechanism helps to maintain the homeostasis of the dNTP pools, ensuring that the concentrations of these crucial DNA precursors are kept within a narrow and optimal range. 5'-Nucleotidases are considered to be the catabolic components of these substrate cycles that regulate intracellular dNTP pools.

Genetic and Transcriptional Regulation of Enzymes in dCMP Pathways

In addition to rapid allosteric control, the metabolism of dCMP is also regulated at the genetic and transcriptional levels, which provides a long-term adaptive response. The expression of genes encoding key enzymes in the dCMP metabolic pathway can be up- or downregulated in response to various cellular signals and environmental cues.

For example, the expression of the human UMP/CMP kinase 2 gene (CMPK2) has been shown to be under the control of the IRF3-IFNAR signaling axis in macrophages. Activation of Toll-like receptors (TLRs) by pathogens leads to a significant induction of CMPK2 expression at both the mRNA and protein levels nih.gov. This suggests a specialized role for CMPK2 in providing the necessary nucleotides for an effective immune response nih.gov. This type of transcriptional regulation ensures that the machinery for dNTP synthesis is available when the cell anticipates a high demand for DNA replication, such as during cell proliferation or in response to DNA damage.

Metabolic Interconnections and Cross-Regulation with Purine (B94841) Metabolism

The metabolism of pyrimidines, including dCMP, is tightly coordinated with the metabolism of purines to ensure a balanced supply of all four deoxyribonucleotides for DNA synthesis. A key molecule in this cross-regulation is 5-phosphoribosyl-1-pyrophosphate (PRPP). PRPP is a substrate for the committed step in both de novo purine and pyrimidine (B1678525) biosynthesis.

Biological Roles and Significance of 2 Deoxycytidine 5 Monophosphoric Acid

Role in Cellular Processes Beyond Direct DNA Synthesis

S-Phase Checkpoint Regulation

The integrity of the genome is paramount for cellular life, and its faithful replication during the S-phase of the cell cycle is ensured by a complex surveillance network known as the S-phase checkpoint. This checkpoint is a signal transduction pathway that responds to DNA damage and replication stress, slowing down or arresting DNA synthesis to allow time for repair. nih.gov The metabolism of 2'-deoxycytidine-5'-monophosphoric acid (dCMP) is intrinsically linked to the regulation of this checkpoint, primarily through its role as a precursor to deoxycytidine triphosphate (dCTP), one of the four essential building blocks of DNA. sbsgenetech.com

Replication stress, a primary activator of the S-phase checkpoint, can arise from various perturbations, including the depletion or imbalance of the deoxynucleotide triphosphate (dNTP) pool. nih.govnih.gov Since dCMP is a key intermediate in the synthesis of dCTP, any disruption in its production or conversion can lead to a reduction in dCTP levels. This scarcity of dCTP can cause DNA replication forks to stall or collapse, as the DNA polymerase lacks the necessary substrates to continue synthesis. nih.gov

Stalled replication forks expose single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). This structure acts as a platform to recruit and activate the master checkpoint kinase, Ataxia Telangiectasia and Rad3-related (ATR). mdpi.com ATR then initiates a phosphorylation cascade, activating downstream effector kinases like Chk1, which in turn mediate the checkpoint response. nih.govoncotarget.com This response includes:

Inhibition of late-firing replication origins: This prevents new replication forks from initiating when the existing ones are stalled, conserving the limited dNTP supply and preventing further genomic instability.

Stabilization of stalled replication forks: The checkpoint machinery protects the stalled forks from degradation by nucleases, preserving their structure for an eventual restart of replication. nih.gov

Therefore, the cellular concentration of dCMP and the efficiency of its conversion to dCTP are critical variables monitored by the S-phase checkpoint. An insufficient supply signals a problem with nucleotide metabolism, triggering a halt in cell cycle progression to maintain genome integrity.

Table 1: Key Factors in dCMP-related S-Phase Checkpoint Regulation

Factor Role in S-Phase Checkpoint Connection to dCMP Metabolism
dCMP/dCTP Pool Serves as a substrate for DNA synthesis. Depletion leads to replication stress. dCMP is the direct precursor to dCTP. Imbalanced dCMP metabolism directly affects dCTP availability.
Replication Fork Stalling The primary trigger for checkpoint activation. Caused by insufficient dCTP, hindering the progression of DNA polymerase.
ATR Kinase Master sensor and activator of the checkpoint pathway. Recruited to stalled replication forks that form due to dNTP (including dCTP) depletion.
Chk1 Kinase Key downstream effector that mediates most checkpoint responses. Activated by ATR to inhibit origin firing and stabilize forks.
Ribonucleotide Reductase (RNR) Enzyme responsible for the production of all dNTPs. Its activity can be upregulated by the checkpoint to boost dNTP synthesis and overcome replication blocks. nih.gov

Significance in Specific Biological Systems

The fundamental role of 2'-deoxycytidine-5'-monophosphoric acid as a DNA precursor makes its metabolic pathway a critical nexus in various biological contexts, from viral infections to the development of multicellular organisms like plants.

Viral Replication

Viruses, particularly DNA viruses, are obligate intracellular parasites that hijack the host cell's machinery for their own replication. youtube.com This dependency extends to the building blocks of nucleic acids, making the host's dNTP pool, and by extension dCMP metabolism, a critical factor for a successful viral life cycle. researchgate.net

During a viral infection, the synthesis of the viral genome requires a substantial supply of dNTPs. youtube.com Viruses like Herpesviruses and Adenoviruses encode their own DNA polymerases but largely rely on the host cell's metabolic pathways to provide the necessary deoxyribonucleotides. youtube.com The availability of dCTP, derived from dCMP, directly influences the rate and fidelity of viral DNA synthesis. Consequently, a high rate of dCMP production and phosphorylation in the host cell can facilitate rapid viral proliferation.

This critical dependence of viruses on the host's nucleotide metabolism has been exploited for therapeutic purposes. Many successful antiviral drugs are nucleoside or nucleotide analogs that target these pathways. mdpi.com These compounds can act as competitive inhibitors of viral polymerases or, once incorporated into the growing viral DNA chain, can terminate its elongation. By interfering with the utilization of natural nucleotides like dCTP, these drugs effectively halt viral replication. This highlights the central significance of the dCMP metabolic axis in the context of viral pathogenesis and antiviral therapy.

Plant Development

In plants, as in all multicellular organisms, growth and development are contingent upon precisely regulated cell division and differentiation, both of which necessitate DNA replication. nih.gov The metabolism of pyrimidines, including the synthesis of dCMP, is therefore of fundamental importance to plant life. researchgate.netnih.gov

Key stages of plant development are characterized by high rates of cell proliferation, such as during embryogenesis, germination, and the growth of meristematic tissues (e.g., root tips and apical buds). nih.gov During these periods, there is a heightened demand for dNTPs to support DNA synthesis. Studies have shown that the enzymes involved in deoxyribonucleotide biosynthesis, such as ribonucleotide reductase, are highly active during these specific developmental windows, with their activity preceding the peak of DNA synthesis. nih.gov This indicates a tightly controlled regulation of the dNTP pool to match the requirements of the plant cell cycle.

Interactions of 2 Deoxycytidine 5 Monophosphoric Acid with Other Biomolecules and Analogs

Binding to DNA-Modifying Enzymes

As a deoxyribonucleotide, dCMP is a precursor to 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP), one of the four essential building blocks for DNA synthesis. DNA polymerases, the primary enzymes responsible for DNA replication and repair, utilize dCTP as a substrate, incorporating it into a growing DNA strand opposite a guanine (B1146940) base in the template strand. nih.govmdpi.com The incorporation of the dCMP moiety is the foundational step that precedes the action of other DNA-modifying enzymes.

Once incorporated into the DNA polymer, the cytidine (B196190) base can be a target for various enzymes that add, remove, or alter chemical groups, thereby influencing DNA structure and gene expression. These enzymes include:

DNA Methyltransferases (DNMTs): These enzymes catalyze the transfer of a methyl group to the C5 position of the cytosine ring within CpG dinucleotides. This modification is a key epigenetic mark associated with gene silencing.

DNA Ligases: These enzymes repair breaks in the DNA backbone by forming a phosphodiester bond between the 3'-hydroxyl group of one nucleotide and the 5'-phosphate group of another. sathyabama.ac.inlibretexts.org The dCMP residues within the DNA strand are integral components of the structure that DNA ligase acts upon.

Restriction Endonucleases: These enzymes recognize specific DNA sequences and cleave the phosphodiester backbone. The presence of dCMP is essential for forming these recognition sites. sathyabama.ac.in

The fidelity and efficiency of DNA polymerases in incorporating dCTP are critical for maintaining genomic integrity. Various analogs of dCMP, after conversion to their triphosphate forms, can also be recognized by these polymerases, often with significant biochemical consequences. nih.govnih.gov

Interactions with Enzyme Active Sites and Allosteric Sites

The interaction of dCMP with enzymes is not limited to its role as a precursor for DNA synthesis. It also serves as a substrate and a regulatory molecule for enzymes involved in nucleotide metabolism. These interactions occur at two distinct types of sites on an enzyme: the active site and the allosteric site. khanacademy.org The active site is where the substrate binds and the chemical reaction is catalyzed, while the allosteric site is a separate location where the binding of a regulatory molecule (an effector) can modulate the enzyme's activity. khanacademy.orgtiktok.com

A primary example of this dual interaction is seen with dCMP deaminase (also known as deoxycytidylate aminohydrolase).

Active Site Interaction: dCMP binds directly to the active site of dCMP deaminase, which catalyzes its deamination to 2'-deoxyuridine-5'-monophosphoric acid (dUMP), a precursor for thymidine (B127349) nucleotide synthesis. nih.gov

Allosteric Regulation: The activity of dCMP deaminase is allosterically regulated. Its natural activator is dCTP, while deoxythymidine-5'-triphosphate (B1670264) (dTTP) acts as an allosteric inhibitor. nih.gov Kinetic studies on donkey spleen dCMP deaminase have shown that the substrate dCMP, the competitor 2'-deoxyadenosine-5'-monophosphate (B52560) (dAMP), and the allosteric activator dCTP all bind preferentially to the same active conformation of the enzyme. nih.gov This indicates a complex interplay between substrate binding and allosteric control to maintain a balanced supply of pyrimidine (B1678525) nucleotides.

Biochemical Impact of dCMP Analogs and Derivatives

Analogs of dCMP are instrumental in both biochemical research and clinical medicine, primarily by targeting and modulating the activity of specific enzymes.

N4-Hydroxy-dCMP (N4-OH-dCMP) is a potent slow-binding inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP) from dUMP. nih.govnih.gov

Mechanism of Inhibition: N4-OH-dCMP acts as a substrate analog that, in the presence of the cofactor N5,N10-methylenetetrahydrofolate (meTHF), triggers an abortive catalytic reaction. nih.govacs.org Spectrophotometric and crystallographic studies have revealed that the enzyme-catalyzed reaction produces dihydrofolate (DHF), a normal product of the TS reaction, but this production is uncoupled from the methylation of the pyrimidine ring. nih.govnih.gov Instead of forming a stable covalent bond with the inhibitor and the cofactor, the complex leads to an inactivation pathway where the one-carbon group from meTHF is not transferred to the inhibitor. nih.gov

Kinetics: The inhibition is mechanism-based and potent, with Ki values for N4-OH-dCMP reported to be in the nanomolar range (10⁻⁷–10⁻⁸ M) for the enzyme from various sources. acs.org

InhibitorTarget EnzymeMechanismReported Ki Values
N4-Hydroxy-dCMPThymidylate SynthaseSlow-binding, competitive with dUMP10-7 - 10-8 M acs.org
N4-Hydroxy-5-fluoro-dCMPThymidylate SynthaseSlow-binding, competitive with dUMP2- to 20-fold more potent than N4-Hydroxy-dCMP acs.org

5-Aza-2'-deoxycytidine-5'-monophosphate (5-Aza-dCMP) is the first phosphorylated metabolite of the DNA methyltransferase inhibitor decitabine (B1684300) (5-Aza-2'-deoxycytidine). mpbio.com It interacts significantly with dCMP deaminase.

Substrate Activity: 5-Aza-dCMP is a substrate for dCMP deaminase, being converted to 5-aza-2'-deoxyuridine (B566005) monophosphate. However, it is a poor substrate compared to dCMP. At substrate saturation, the rate of deamination for dCMP is approximately 100-fold greater than that for 5-Aza-dCMP. nih.gov

Effector Role: The kinetics of 5-Aza-dCMP deamination are hyperbolic, not sigmoidal, suggesting it binds to and stabilizes the active 'R' state of the allosteric enzyme. nih.gov Furthermore, at low concentrations, 5-Aza-dCMP can stimulate the deamination of the natural substrate, dCMP. The triphosphate form, 5-Aza-dCTP, acts as an effective allosteric activator, capable of reversing the inhibition caused by dTTP. nih.gov

SubstrateEnzymeApparent KmRelative VmaxKinetic Profile
dCMPdCMP DeaminaseN/A~100x nih.govSigmoidal
5-Aza-dCMPdCMP Deaminase0.1 mM nih.gov~1x nih.govHyperbolic nih.gov

2',3'-Dideoxycytidine-5'-monophosphate (ddCMP) is the monophosphate form of the nucleoside analog zalcitabine (B1682364) (ddC). For its activity, it must be further phosphorylated to 2',3'-dideoxycytidine-5'-triphosphate (ddCTP).

Mechanism of Action: ddCTP is a potent DNA chain terminator. researchgate.net It is recognized as a substrate by DNA polymerases, including viral reverse transcriptases and human cellular DNA polymerases, and is incorporated into a growing DNA chain. nih.govsemanticscholar.org However, the ddCMP moiety lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.gov This inability to add the subsequent nucleotide results in the immediate termination of DNA chain elongation. nih.gov

Enzyme Inhibition: Because of this mechanism, ddCTP acts as a competitive inhibitor of various DNA polymerases. It is particularly effective against viral reverse transcriptases, which was the basis for its use as an antiretroviral agent. nih.gov However, its incorporation by human mitochondrial DNA polymerase γ is associated with cellular toxicity. semanticscholar.org Some enzymes, such as HIV-1 reverse transcriptase, have been shown to catalyze the removal of the chain-terminating ddCMP from the DNA, a mechanism that can contribute to drug resistance. researchgate.net

Inhibitor (Triphosphate Form)Target EnzymeReported Ki (μM) semanticscholar.orgMechanism
D-ddCTPHuman DNA Polymerase α12Chain Termination
D-ddCTPHuman DNA Polymerase β0.3Chain Termination
D-ddCTPHuman DNA Polymerase γ0.005Chain Termination

5-Hydroxymethyl-dCMP is the nucleotide form of 5-hydroxymethyl-2'-deoxycytidine (5hmC), often referred to as the "sixth base" of the genome. It is a critical intermediate in epigenetic regulation.

Formation and Role: 5hmC is formed in DNA through the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes. nih.gov Therefore, while 5hm-dCMP itself is not directly incorporated, its presence within the DNA polymer (as 5hmC) is central to the process of active DNA demethylation.

Demethylation Pathway: The 5hmC base can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). nih.gov These modified bases are recognized and excised by enzymes of the base excision repair (BER) pathway, primarily thymine-DNA glycosylase (TDG), and ultimately replaced with an unmodified cytosine, completing the demethylation cycle. nih.gov

Epigenetic Function: Unlike 5mC at promoter regions, which is strongly associated with transcriptional repression, the presence of 5hmC in gene bodies and regulatory regions is often linked to active gene expression. nih.gov The study of 5hm-dCMP and its derivatives is crucial for understanding the biochemical pathways that govern the dynamic landscape of the epigenome and its role in health and disease. nih.gov

Prodrug Strategies and Their Biochemical Implications

The therapeutic application of 2'-deoxycytidine-5'-monophosphoric acid (dCMP) and its nucleoside analog precursors is often hampered by significant biochemical and pharmacokinetic challenges. The inherent negative charge of the phosphate (B84403) group restricts the ability of dCMP to cross lipophilic cell membranes. uni-hamburg.de While its dephosphorylated form, 2'-deoxycytidine (B1670253) (or an analog like cytarabine (B982) or gemcitabine), can enter cells via nucleoside transporters, its efficacy depends on intracellular re-phosphorylation. cdn-website.com This initial phosphorylation, catalyzed by deoxycytidine kinase (dCK), is frequently the rate-limiting step in the activation pathway and a common site for the development of drug resistance. nih.govuni-hamburg.de

To circumvent these limitations, various prodrug strategies have been developed. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes transformation within the body to release the active agent. researchgate.net For dCMP and its analogs, the primary goal of a prodrug approach is to mask the ionizable phosphate group with lipophilic moieties. This modification neutralizes the charge, enhances membrane permeability, and facilitates intracellular delivery of the monophosphate, thereby bypassing both the need for nucleoside transporters and the often-inefficient dCK-mediated phosphorylation step. nih.govuni-hamburg.deresearchgate.net

Key Prodrug Technologies for dCMP Analogs

Several innovative strategies have been engineered to effectively deliver dCMP analogs into target cells. These approaches primarily differ in the chemical nature of the masking group and the mechanism of its subsequent intracellular cleavage.

Phospholipid-Based Prodrugs: This strategy involves the covalent conjugation of deoxycytidine analogs to phospholipids (B1166683), creating amphipathic molecules that can more readily associate with and traverse the cell membrane. cdn-website.comnih.gov By integrating into lipid-based transport mechanisms, these conjugates can overcome resistance mechanisms associated with the loss of nucleoside transporter proteins. cdn-website.com Once inside the cell, endogenous enzymes such as phospholipases and phosphodiesterases cleave the lipid carrier, releasing the active monophosphate form of the drug. nih.govnih.gov Research has shown that conjugating cytarabine (ara-C) and gemcitabine (B846) to phospholipids not only improves cytotoxic activity but also leads to the formation of water-soluble lipid aggregates, which may influence their interaction with the cell's plasma membrane. cdn-website.com

CycloSaligenyl (cycloSal) Prodrugs: The cycloSal approach utilizes a salicyl alcohol derivative that acts as a bifunctional masking unit for the phosphate group, forming a cyclic phosphate triester. uni-hamburg.denih.gov This lipophilic precursor is designed for a chemically driven, rather than enzymatic, release of the nucleotide. uni-hamburg.de Following cellular uptake, the cycloSal moiety undergoes hydrolysis, which triggers a rapid, spontaneous breakdown of the intermediate, selectively liberating the nucleoside monophosphate. uni-hamburg.de This method avoids enzymatic variability and has been refined into multiple "generations." For instance, "lock-in" cycloSal derivatives are a second-generation approach where an esterase-cleavable site is added to the masking unit. nih.gov Intracellular esterases cleave this site, creating a charged molecule that is effectively trapped within the cell, thereby increasing the local concentration of the prodrug available for activation. nih.gov

Phosphoramidate (B1195095) Prodrugs (ProTide Technology): Phosphoramidate prodrugs, famously exemplified by the antiviral drug Sofosbuvir, represent a highly successful strategy for nucleotide delivery. mdpi.com In this approach, one of the acidic protons of the phosphate group is masked by an aryl group, and the other is masked by an amino acid ester. mdpi.comnih.gov The resulting phosphoramidate is a neutral, lipophilic molecule that can diffuse across the cell membrane. Intracellular activation is a multi-step enzymatic cascade. First, an esterase (such as Cathepsin A or carboxylesterase) hydrolyzes the amino acid ester bond. researchgate.net This is followed by intramolecular cyclization that displaces the aryl group. The final step involves cleavage of the P-N bond by a phosphoramidase-type enzyme to release the nucleoside monophosphate. nih.govresearchgate.net This strategy has been shown to be effective for various nucleoside analogs, including those of cytidine, which can be problematic in other prodrug synthesis schemes. mdpi.com

Bis(S-acylthioethyl) (SATE) Prodrugs: The bis(SATE) strategy involves masking the phosphate group with two S-acylthioethyl moieties. These lipophilic groups facilitate passage across the cell membrane. nih.govresearchgate.net Intracellularly, the activation pathway is initiated by the enzymatic cleavage of the acyl groups by esterases. This generates a reactive thiol intermediate, which then undergoes intramolecular cyclization to release the nucleoside monophosphate. nih.gov

Comparative Overview of dCMP Prodrug Strategies

The selection of a prodrug strategy depends on the specific biochemical objectives, such as overcoming a particular resistance mechanism or targeting a specific tissue. The table below provides a comparative summary of the main approaches.

Prodrug StrategyMasking MoietyActivation MechanismKey Biochemical Advantage
Phospholipid-BasedGlycerophospholipidsEnzymatic (Phospholipases, Phosphodiesterases) nih.govBypasses nucleoside transporters; utilizes lipid metabolic pathways. cdn-website.comnih.gov
CycloSaligenyl (cycloSal)Salicyl alcohol derivativeChemically-driven hydrolysis and spontaneous breakdown. uni-hamburg.deRapid, selective, non-enzymatic release of the monophosphate. uni-hamburg.de
Phosphoramidate (ProTide)Aryl group and an amino acid esterMulti-step enzymatic cascade (Esterases, Phosphoramidases). researchgate.netBroad applicability and high intracellular delivery efficiency. mdpi.comnih.gov
Bis(S-acylthioethyl) (SATE)Two S-acylthioethyl groupsEnzymatic (Esterases) followed by chemical cyclization. nih.govEffective masking and intracellular release via a bio-activated chemical cascade. nih.gov

Summary of Research Findings

Clinical and preclinical research has validated the utility of these prodrug strategies for various deoxycytidine analogs. The following table highlights specific findings related to these approaches.

dCMP AnalogProdrug StrategyCell/Model SystemKey Research Finding
Cytarabine (ara-C)Phospholipid ConjugateVarious cancer cell lines (e.g., CEM-SS, HL-60)The prodrug was effective against tumor cells exhibiting resistance due to the loss of nucleoside transporter activity. cdn-website.com
GemcitabinePhospholipid ConjugateLewis lung carcinoma (in vivo mouse model)The gemcitabine-phospholipid conjugate was well tolerated and prolonged the survival of tumor-bearing mice compared to controls. cdn-website.com
Stavudine (d4T)CycloSaligenyl ("Lock-in")CEM/0 cell extractsModification with an esterase-cleavable site led to intracellular trapping after enzymatic cleavage, demonstrating the "lock-in" principle. nih.gov
2'-Deoxy-2'-fluoro-2'-C-methylguanosineCyclic PhosphoramidateAG129 mouse model (Dengue virus)The prodrug effectively delivered the active triphosphate into peripheral blood mononuclear cells (PBMCs) after oral administration. nih.gov
GemcitabinecycloSal-monophosphateGram-positive bacteria (e.g., Enterococcus faecalis)Showed antibacterial activity, indicating the versatility of the prodrug approach beyond antiviral and anticancer applications. cardiff.ac.uk

Computational and Structural Biology Studies of 2 Deoxycytidine 5 Monophosphoric Acid and Its Complexes

X-ray Crystallography of dCMP-Enzyme Complexes and Analogs

X-ray crystallography has been a cornerstone in revealing the precise three-dimensional architecture of enzymes in complex with dCMP and its analogs. These high-resolution snapshots provide invaluable information on the molecular basis of substrate recognition, catalysis, and regulation.

Active Site Structural Analysis and Catalytic Mechanisms

Crystallographic studies of enzymes such as thymidylate synthase (TS) and cytidylate kinase (CMPK) have provided profound insights into their catalytic mechanisms. In thymidylate synthase, the crystal structure reveals how dUMP (a product of dCMP deamination) is positioned in the active site for methylation by the cofactor 5,10-methylenetetrahydrofolate. The structure highlights the critical role of a conserved cysteine residue in the catalytic mechanism, which forms a covalent intermediate with the dUMP ring. This detailed structural information has been instrumental in understanding the multi-step reaction catalyzed by TS.

Similarly, crystal structures of CMP kinase from various organisms, including E. coli and Thermus thermophilus, have elucidated the structural basis of phosphoryl transfer. These studies show how dCMP binds to the NMP-binding domain and how the enzyme undergoes significant conformational changes to bring the substrates (dCMP and a phosphoryl donor like ATP) into close proximity for catalysis. The precise arrangement of amino acid residues in the active site facilitates the stabilization of the transition state and ensures the efficient transfer of the phosphoryl group.

Allosteric Site Characterization and Conformational Changes

A hallmark of many enzymes that metabolize dCMP is their regulation by allosteric effectors, which bind to sites distinct from the active site to modulate catalytic activity. X-ray crystallography has been pivotal in identifying and characterizing these allosteric sites.

A prominent example is dCMP deaminase, which is allosterically activated by dCTP and inhibited by dTTP. Crystal structures of dCMP deaminase in complex with these regulators have revealed a distinct allosteric binding site. The binding of dCTP induces a conformational change that stabilizes the active state of the enzyme, enhancing its affinity for dCMP. Conversely, the binding of dTTP promotes an inactive conformation, thereby inhibiting the enzyme. These structural studies have provided a detailed molecular picture of how allosteric signals are transmitted from the regulatory site to the active site, often involving subtle rearrangements of secondary structure elements and side-chain interactions.

UMP/CMP kinase also undergoes significant conformational changes upon substrate binding, transitioning from an "open" state in the absence of substrates to a "closed" state when both the phosphoryl donor and acceptor are bound. nih.gov This induced-fit mechanism, captured by crystallography, ensures that the active site is properly formed for catalysis only in the presence of both substrates, preventing unproductive ATP hydrolysis. nih.gov

Substrate and Cofactor Binding Modes

The high-resolution detail afforded by X-ray crystallography allows for a precise mapping of the interactions between dCMP and its binding pocket within an enzyme. These interactions typically involve a network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

In thymidylate synthase, the uracil (B121893) base of the dUMP product is recognized through specific hydrogen bonds with the protein backbone and side chains. The deoxyribose and phosphate (B84403) moieties also form crucial contacts that anchor the nucleotide in the active site. Similarly, in CMP kinase, the cytosine base of dCMP is recognized by specific amino acid residues, ensuring substrate specificity. nih.gov The phosphate group of dCMP is typically coordinated by positively charged residues, such as arginine and lysine, and often involves the participation of a magnesium ion.

Crystallographic studies of thymidylate synthase with the inhibitor N4-hydroxy-dCMP have revealed that the inhibitor forms a covalent bond with a cysteine residue in the active site, mimicking a key intermediate in the catalytic cycle. nih.gov This detailed structural information is invaluable for the rational design of more potent and specific enzyme inhibitors.

EnzymePDB IDLigand(s)Key Findings
Thermus thermophilus CMP Kinase2CMKCDPRevealed the structure of the enzyme in a closed conformation, providing insights into domain movements upon ligand binding. nih.gov
Human UMP/CMP Kinase1TEVSubstrate-freeShowed the open conformation of the enzyme, allowing for comparison with the closed state to understand substrate-induced conformational changes. nih.gov
Mouse Thymidylate Synthase5M4ZN4-OH-dCMPElucidated the covalent binding mode of the inhibitor, providing a basis for understanding its mechanism of action. nih.gov

Molecular Modeling and Dynamics Simulations of dCMP Interactions

While X-ray crystallography provides static snapshots of dCMP-enzyme complexes, molecular modeling and dynamics (MD) simulations offer a dynamic perspective, allowing researchers to explore the conformational landscape and energetics of these interactions over time.

MD simulations can be used to study the entire process of dCMP binding to an enzyme, from its initial encounter in solution to its final accommodation in the active site. These simulations can reveal the key intermolecular interactions that drive the binding process and identify transient intermediate states that may not be observable experimentally. By calculating the binding free energy, MD simulations can also provide a quantitative measure of the affinity of dCMP for an enzyme.

Furthermore, MD simulations are powerful tools for investigating the conformational changes that enzymes undergo upon dCMP binding. For example, simulations of CMP kinase can illustrate the transition from the open to the closed conformation, highlighting the concerted motions of different protein domains. These dynamic insights are crucial for a complete understanding of the catalytic cycle and allosteric regulation.

Bioinformatic Approaches for Enzyme Family Identification and Homology Modeling

Bioinformatic tools play a crucial role in identifying and classifying enzymes that interact with dCMP. By comparing the amino acid sequences of newly discovered proteins with those of known dCMP-metabolizing enzymes, it is possible to infer their function and identify conserved sequence motifs that are important for dCMP binding and catalysis.

Future Research Directions

Elucidation of Novel Regulatory Mechanisms of dCMP Metabolism

The maintenance of appropriate intracellular pools of deoxynucleoside triphosphates (dNTPs) is crucial for ensuring genomic stability, and imbalances are closely linked with mutagenesis and cancer development. nih.gov While foundational feedback loops in dCMP metabolism are known, future research is poised to uncover more sophisticated layers of control. The molecular mechanisms that precisely regulate intracellular dNTP levels and maintain their homeostasis are not yet fully understood. nih.gov

A primary area of investigation involves identifying novel transcriptional and post-transcriptional regulators. Research into proteins like SAMHD1, which helps maintain homeostatic dNTP levels, has shown that its downregulation via genetic or epigenetic mechanisms can increase dNTP pools and promote genomic instability in cancer cells. nih.gov Future studies will likely focus on identifying other such master regulators and the signaling pathways that control their expression and activity. This includes exploring how the metabolic state of the cell, such as shifts between glycolysis and oxidative phosphorylation, influences the expression of enzymes in the dCMP synthesis and salvage pathways. bohrium.com The concept of metabolic flexibility, where cells adapt their nutrient usage in response to environmental cues, is critical, and understanding how dCMP metabolism is integrated into this broader network is a key objective. bohrium.comresearchgate.net

Key Enzymes in dCMP Metabolism:

EnzymeAbbreviationFunction
Deoxycytidine KinasedCKPhosphorylates deoxycytidine to dCMP in the salvage pathway.
UMP/CMP KinaseUMPK/CMPKPhosphorylates dCMP to dCDP.
Ribonucleotide ReductaseRNRReduces CDP to dCDP, which is then dephosphorylated to dCMP.
Thymidylate SynthaseTSMethylates dUMP (derived from dCMP) to dTMP.
SAM and HD domain-containing protein 1SAMHD1Maintains dNTP pool homeostasis by degrading dNTPs. nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Discovery and Characterization of Previously Unidentified dCMP-Interacting Enzymes

The known enzymatic partners of dCMP represent only a part of its potential interactome. Future research will leverage advanced proteomic techniques to systematically identify novel dCMP-binding proteins and enzymes. Chemical proteomics offers a powerful platform for discovering the protein targets of bioactive small molecules and can be adapted to identify proteins that interact with dCMP or its derivatives. nih.gov These methods preserve the cellular environment, allowing for the identification of interactions that depend on native protein conformations and post-translational modifications. nih.gov

Furthermore, techniques such as drug affinity responsive target stability (DARTS) and complexome profiling offer unbiased approaches to discovery. nih.govnih.gov DARTS can identify binding partners by observing how interaction with a small molecule alters a protein's stability, while complexome profiling can reveal if dCMP-metabolizing enzymes are part of larger, multi-protein supercomplexes. nih.govnih.gov The identification of such complexes could provide significant insights into the functional organization and regulation of DNA precursor synthesis, suggesting a higher-order channeling of intermediates that is currently unappreciated.

Advanced Mechanistic Studies of dCMP Transformations and Modifications

Understanding the precise chemical and physical steps of enzymatic reactions is a fundamental goal of biochemistry. For enzymes that process dCMP, future research will move beyond traditional steady-state kinetics to embrace more advanced analytical methods. The integration of molecular dynamics (MD) simulations with experimental techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide a complete picture of an enzyme's catalytic cycle. nih.gov This approach can link the rapid atomic-scale motions within the active site to the slower, large-scale conformational changes of the enzyme, revealing how catalysis and protein dynamics are interconnected. nih.gov

Pre-steady-state kinetic analysis of full reaction progress curves is another powerful tool for dissecting complex reaction mechanisms that are invisible to conventional steady-state analysis. mdpi.com This allows for the detailed characterization of intermediate steps, slow binding events, and conformational changes. mdpi.com Applying these advanced kinetic methods to dCMP-modifying enzymes will yield a more profound understanding of their catalytic efficiency and regulation. Additionally, studying these enzymatic reactions on engineered DNA scaffolds can provide insights into how the crowded and structured cellular microenvironment influences enzyme stability and activity. nih.gov

Development of Advanced Methodologies for Comprehensive dCMP Research

Progress in understanding dCMP's role in cell biology is intrinsically linked to the development of new tools to study it. A significant future direction is the creation of novel biosensors for the specific and sensitive detection of dCMP in real-time within living cells. mdpi.com Leveraging advances in nanomaterials and electrochemical or optical detection platforms, such biosensors could provide unprecedented spatial and temporal resolution of dCMP pool dynamics in response to cellular signals or therapeutic agents. frontiersin.orgnih.gov

In parallel, the application of systems-level approaches will be crucial. CRISPR/Cas9-based genetic screens can systematically identify all genes that influence dCMP metabolism, uncovering novel pathway components and regulators. stanford.edu The integration of multi-omics data—combining genomics, proteomics, and metabolomics—will allow researchers to build comprehensive models of how dCMP pathways are perturbed in disease states and how they connect to other cellular processes. frontiersin.orgnih.gov These advanced methodologies will be essential for translating fundamental discoveries about dCMP metabolism into new therapeutic strategies. mdpi.com

Q & A

Q. What is the enzymatic role of dCMP in DNA biosynthesis, and how can this be experimentally validated?

dCMP serves as a substrate for uridine/cytidine monophosphate kinases (UMP/CMP kinase, EC 2.7.4.4), which phosphorylate it to dCDP. Subsequent phosphorylation by nucleoside diphosphate kinases generates dCTP, a direct precursor for DNA synthesis. To validate this pathway:

  • Perform in vitro kinase assays using purified enzymes, ATP as a phosphate donor, and HPLC or radiometric methods to quantify dCDP/dCTP formation .
  • Use CRISPR-Cas9 knockout cell lines to silence kinase expression and measure dCTP pool depletion via LC-MS .

Q. What safety protocols are critical when handling dCMP in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and P95 respirators to avoid inhalation of aerosols (OSHA/NIOSH standards) .
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation; note discrepancies in recommended temperatures (-10°C vs. -20°C across studies) .
  • Spill Management : Collect spills using vacuum systems with HEPA filters to minimize dust dispersion; avoid aqueous washdowns to prevent drainage contamination .

Q. How do dCMP’s physical properties influence experimental design?

  • Solubility : dCMP is water-soluble (≥200 mg/mL), making it suitable for aqueous reaction buffers. For organic-phase studies (e.g., lipid nanoparticle encapsulation), use DMSO with caution due to partial solubility .
  • Stability : Decomposes at 169–172°C; avoid heating above 60°C in enzymatic assays. UV-Vis monitoring at λmax = 277 nm ensures integrity during long-term experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity of dCMP across species?

Discrepancies in kinase affinity (e.g., human vs. bacterial enzymes) may arise from:

  • Cofactor Requirements : Test Mg²⁺/Mn²⁺ concentrations (1–10 mM) to optimize phosphorylation rates .
  • Structural Variants : Use X-ray crystallography (resolution ≤2.0 Å) to compare active-site conformations in dCMP-bound kinases .
  • Data Normalization : Express activity as "nmol product/min/mg protein" to standardize comparisons .

Q. What synthetic strategies improve yield and purity of dCMP derivatives for structural studies?

  • One-Pot Synthesis : A three-step process (phosphorylation, deprotection, purification) achieves 65–70% yield with ≥95% HPLC purity. Key steps:
  • Use tert-butyldimethylsilyl (TBDMS) groups to protect the 5'-OH group .
  • Purify via ion-exchange chromatography (DEAE Sephadex) to remove unreacted cytidine .
    • Isotope Labeling : Incorporate ¹³C/¹⁵N labels via enzymatic transamination for NMR-based interaction studies .

Q. How does dCMP’s metabolic stability impact its utility in long-term cell culture assays?

  • Degradation Pathways : dCMP is hydrolyzed by phosphatases to deoxycytidine (t₁/₂ = 4–6 hrs in serum-containing media). Inhibitors like β-glycerophosphate (10 mM) extend stability .
  • Cell Uptake : Measure intracellular dCMP levels using LC-MS/MS with deuterated internal standards (e.g., dCMP-d4) .

Contradictions and Limitations

  • Storage Conditions : Conflicting recommendations (-10°C vs. -20°C) suggest batch-specific stability testing .
  • Ecotoxicity Data : No published studies on biodegradation or bioaccumulation; assume ecotoxic until proven otherwise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cytidine 5'-(dihydrogen phosphate)
Reactant of Route 2
Cytidine 5'-(dihydrogen phosphate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.